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Introduction
Crisugabalin (also known as HSK16149) is a novel gabapentinoid designed for the treatment

of chronic pain. As a third-generation calcium channel modulator, it exhibits a unique tricyclic

cage-like structure, contributing to its high selectivity and affinity for the α2δ-1 subunit of

voltage-gated calcium channels.[1] This binding affinity is reported to be 23 times greater than

that of pregabalin.[1][2]

The primary mechanism of action for Crisugabalin, like other gabapentinoids, involves binding

to the α2δ-1 subunit of presynaptic voltage-gated calcium channels.[3][4] This action modulates

calcium influx into neurons, which in turn reduces the release of excitatory neurotransmitters

such as glutamate and substance P.[3][4] This dampening of excessive neuronal excitability is

believed to be the basis for its analgesic effects.[3][4] Preclinical studies have demonstrated

that Crisugabalin has a wider therapeutic index and a better safety profile, with significantly

lower brain penetration compared to pregabalin, potentially minimizing central nervous system

(CNS) side effects.[2][5]

In vivo rodent models are indispensable for the preclinical evaluation of new analgesic agents

like Crisugabalin. These models mimic the symptoms of human chronic pain conditions,

allowing for the assessment of efficacy and the elucidation of mechanisms of action. This

document provides detailed application notes and protocols for utilizing key rodent models in

the efficacy testing of Crisugabalin.
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Key In Vivo Rodent Models for Crisugabalin Efficacy
Testing
Several well-established rodent models are suitable for evaluating the analgesic potential of

Crisugabalin across different chronic pain states.

Neuropathic Pain Models:
Chronic Constriction Injury (CCI) Model: This model involves loose ligation of the sciatic

nerve, leading to inflammation and nerve compression that mimics traumatic neuropathy. It is

characterized by the development of mechanical allodynia and thermal hyperalgesia.

Streptozotocin (STZ)-Induced Diabetic Neuropathy Model: This is a model of painful diabetic

peripheral neuropathy (DPNP). A single high-dose injection of STZ destroys pancreatic β-

cells, inducing hyperglycemia and subsequently leading to the development of neuropathic

pain symptoms.[6]

Fibromyalgia-like Pain Models:
Intermittent Cold Stress (ICS) Model: This model induces a state of widespread pain

sensitivity, a key feature of fibromyalgia, through repeated exposure to cold stress.[7]

Reserpine-Induced Myalgia (RIM) Model: This model uses reserpine to deplete biogenic

amines, leading to generalized muscle pain and hyperalgesia, which are characteristic

symptoms of fibromyalgia.

Experimental Protocols
General Procedures

Animal Handling and Acclimatization: All animal procedures should be conducted in

accordance with institutional and national animal welfare guidelines. Rodents (typically male

Sprague-Dawley rats or C57BL/6 mice) should be housed in a controlled environment with a

12-hour light/dark cycle and ad libitum access to food and water. Animals should be allowed

to acclimatize to the housing facilities for at least one week and to the testing environment

for several days before the start of any experiment.
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Drug Preparation and Administration: Crisugabalin and other test compounds are typically

dissolved in a suitable vehicle (e.g., saline, distilled water) and administered orally (p.o.) via

gavage or intraperitoneally (i.p.). Dosing volumes should be calculated based on the animal's

body weight.

Ethical Considerations: All surgical procedures should be performed under appropriate

anesthesia. Post-operative care, including analgesia and monitoring for signs of distress, is

crucial. Humane endpoints should be clearly defined.

Neuropathic Pain Model Protocols
3.2.1. Chronic Constriction Injury (CCI) Model Protocol

Anesthesia: Anesthetize the rodent using an appropriate anesthetic agent (e.g., isoflurane,

ketamine/xylazine cocktail).

Surgical Procedure:

Make an incision on the lateral side of the mid-thigh to expose the common sciatic nerve.

Carefully dissect the nerve from the surrounding connective tissue.

Proximal to the sciatic trifurcation, place four loose ligatures (e.g., 4-0 chromic gut) around

the nerve with approximately 1 mm spacing between them. The ligatures should be

tightened until they just elicit a brief twitch in the corresponding hind limb.

Close the muscle and skin layers with sutures.

Post-operative Care: Administer post-operative analgesics and monitor the animal for

recovery.

Behavioral Testing (Mechanical Allodynia - Von Frey Test):

Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for

at least 15-20 minutes.

Apply calibrated von Frey filaments of increasing stiffness to the mid-plantar surface of the

ipsilateral (injured) hind paw.
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A positive response is noted as a sharp withdrawal, flinching, or licking of the paw.

Determine the 50% paw withdrawal threshold (PWT) using the up-down method. Testing is

typically performed before surgery (baseline) and at various time points post-surgery (e.g.,

days 7, 14, 21).

Behavioral Testing (Thermal Hyperalgesia - Hargreaves Test):

Place the animal in a glass-floored chamber and allow it to acclimate.

Position a radiant heat source under the glass floor, targeting the mid-plantar surface of

the ipsilateral hind paw.

Measure the latency for the animal to withdraw its paw from the heat stimulus. A cut-off

time (e.g., 20-35 seconds) should be used to prevent tissue damage.

Crisugabalin Treatment Regimen: Administer Crisugabalin or vehicle at desired doses and

time points relative to behavioral testing. Assess the reversal of mechanical allodynia and

thermal hyperalgesia.

3.2.2. Streptozotocin (STZ)-Induced Diabetic Neuropathy Model Protocol

Induction of Diabetes:

Fast the animals overnight.

Administer a single intraperitoneal injection of STZ (e.g., 50-65 mg/kg in rats) dissolved in

cold citrate buffer (pH 4.5).

Return the animals to their home cages with free access to food and water.

Confirmation of Diabetes:

Monitor blood glucose levels from tail vein blood samples 48-72 hours after STZ injection

and periodically thereafter.

Animals with blood glucose levels above a predetermined threshold (e.g., >250 mg/dL) are

considered diabetic and included in the study.
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Development of Neuropathy: Allow several weeks (e.g., 2-4 weeks) for the development of

neuropathic pain symptoms.

Behavioral Testing: Perform the von Frey and Hargreaves tests as described in the CCI

model protocol to assess mechanical allodynia and thermal hyperalgesia.

Crisugabalin Treatment Regimen: Administer Crisugabalin or vehicle to diabetic animals

and evaluate its effect on paw withdrawal thresholds and latencies.

Fibromyalgia-like Pain Model Protocol
3.3.1. Reserpine-Induced Myalgia (RIM) Model Protocol

Induction of Myalgia: Administer reserpine (e.g., 1 mg/kg, s.c.) once daily for three

consecutive days.[3]

Development of Pain Symptoms: Widespread pain and hyperalgesia typically develop within

a few days after the last reserpine injection.

Behavioral Testing (Muscle Hyperalgesia - Pressure Application Measurement):

Use a pressure application measurement (PAM) device or a digital force gauge with a

suitable probe.

Apply a gradually increasing pressure to the belly of a hind limb muscle (e.g.,

gastrocnemius).

Record the pressure at which the animal vocalizes or shows a withdrawal response. This

is the muscle withdrawal threshold.

Behavioral Testing (Mechanical Allodynia): The von Frey test can also be used to assess

cutaneous mechanical allodynia in this model.

Crisugabalin Treatment Regimen: Administer Crisugabalin or vehicle and assess its ability

to reverse muscle hyperalgesia and mechanical allodynia.
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Data Presentation: Summary of Quantitative
Efficacy Data
The following tables summarize the reported efficacy of Crisugabalin (HSK16149) in

preclinical rodent models.

Table 1: Efficacy of Crisugabalin in the Rat Chronic Constriction Injury (CCI) Model

Treatment Group Dose (mg/kg, p.o.)
Paw Withdrawal
Threshold (g)

% Reversal of
Allodynia

Sham Vehicle ~15 g N/A

CCI + Vehicle Vehicle ~2-4 g 0%

CCI + Crisugabalin 3 Increased Significant

CCI + Crisugabalin 10 Increased Significant

CCI + Crisugabalin 30 Increased Significant

CCI + Pregabalin 30 Increased Significant

CCI + Pregabalin 100 Increased Significant

Note: Data are synthesized from published findings.[3] The minimum effective dose (MED) of

Crisugabalin was 10 mg/kg, which showed efficacy similar to 30 mg/kg of pregabalin.[3]

Table 2: Efficacy of Crisugabalin in the Rat Streptozotocin (STZ)-Induced Diabetic Neuropathy

Model
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Treatment Group Dose (mg/kg, p.o.)
Paw Withdrawal
Threshold (g)

Duration of Effect

STZ + Vehicle Vehicle Decreased N/A

STZ + Crisugabalin 3 Increased -

STZ + Crisugabalin 10 Increased -

STZ + Crisugabalin 30 Increased Up to 24 hours

STZ + Pregabalin 30 Increased Up to 12 hours

Note: Data are synthesized from published findings.[3] Crisugabalin demonstrated a longer

duration of action compared to pregabalin at the same dose.[3]

Table 3: Efficacy of Crisugabalin in a Mouse Fibromyalgia-like Pain Model (Intermittent Cold

Stress)

Treatment Group Dose (mg/kg, p.o.)
Paw Withdrawal
Latency (s)

Effect on
Mechanical
Allodynia

ICS + Vehicle Vehicle Decreased Present

ICS + Crisugabalin 3 Increased Inhibited

ICS + Crisugabalin 10 Increased Inhibited

ICS + Crisugabalin 30 Increased Inhibited

Note: Data are synthesized from published findings.[3] Crisugabalin demonstrated a dose-

dependent inhibition of mechanical allodynia in this model.[3]
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Crisugabalin's Mechanism of Action
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Experimental Workflow for Neuropathic Pain Models
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Experimental Workflow for Fibromyalgia-like Models
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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